Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate
Overview
Description
Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate is a useful research compound. Its molecular formula is C4H5F3O5S and its molecular weight is 222.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Action Environment
The action, efficacy, and stability of Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored under -20°C in an inert atmosphere The compound’s efficacy and action could also be influenced by the pH of the environment, the presence of other compounds, and specific conditions within the body
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction typically occurs at low temperatures to prevent decomposition of the reactants and to ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethylsulfonyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound also contains a sulfonyl group and is used in similar chemical reactions.
Trifluoromethylsulfonyl chloride: Another compound with a trifluoromethylsulfonyl group, used in the synthesis of various organic molecules.
Uniqueness
Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate is unique due to its combination of an ester and a trifluoromethylsulfonyl group, which provides a balance of reactivity and stability. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions .
Properties
IUPAC Name |
methyl 2-(trifluoromethylsulfonyloxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O5S/c1-11-3(8)2-12-13(9,10)4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYPHCLFWPCGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459449 | |
Record name | Methyl [(trifluoromethanesulfonyl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88016-31-3 | |
Record name | Methyl [(trifluoromethanesulfonyl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[(Trifluoromethyl)sulfonyl]oxy]acetic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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